Cas no 897622-35-4 (5-bromo-2-chloro-N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide)
5-bromo-2-chloro-N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide
- F2070-0062
- AKOS024625307
- 5-bromo-2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- 897622-35-4
- 5-bromo-2-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
- 5-bromo-2-chloro-N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide
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- Inchi: 1S/C17H15BrClN5O/c1-10-3-5-13(7-11(10)2)24-16(21-22-23-24)9-20-17(25)14-8-12(18)4-6-15(14)19/h3-8H,9H2,1-2H3,(H,20,25)
- InChI Key: QWGTXRKZTLAVTF-UHFFFAOYSA-N
- SMILES: C(NCC1N(C2=CC=C(C)C(C)=C2)N=NN=1)(=O)C1=CC(Br)=CC=C1Cl
Computed Properties
- Exact Mass: 419.01485g/mol
- Monoisotopic Mass: 419.01485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 72.7Ų
5-bromo-2-chloro-N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2070-0062-2μmol |
5-bromo-2-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897622-35-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2070-0062-5μmol |
5-bromo-2-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897622-35-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0062-10μmol |
5-bromo-2-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897622-35-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0062-20μmol |
5-bromo-2-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897622-35-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2070-0062-1mg |
5-bromo-2-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897622-35-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2070-0062-2mg |
5-bromo-2-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897622-35-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2070-0062-3mg |
5-bromo-2-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897622-35-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0062-4mg |
5-bromo-2-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897622-35-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2070-0062-5mg |
5-bromo-2-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897622-35-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0062-10mg |
5-bromo-2-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897622-35-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
5-bromo-2-chloro-N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 5-bromo-2-chloro-N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide
Introduction to 5-bromo-2-chloro-N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide (CAS No. 897622-35-4)
5-bromo-2-chloro-N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide (CAS No. 897622-35-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that incorporate multiple heterocyclic moieties, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of 5-bromo-2-chloro-N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide is characterized by the presence of a benzamide core substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively. Additionally, the molecule features a tetrazole ring linked to a dimethylphenyl group through a methyl chain. This intricate arrangement of functional groups suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating various physiological processes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. Studies have indicated that the bromo and chloro substituents may enhance the lipophilicity and binding affinity of the compound to its target proteins. Furthermore, the tetrazole moiety is known for its ability to act as a bioisostere for other heterocycles like pyrazole or thiophene, which are commonly found in bioactive molecules.
The dimethylphenyl group in 5-bromo-2-chloro-N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide contributes to the overall electronic properties of the molecule by introducing electron-donating groups. This feature can influence the compound's reactivity and interactions with biological systems. The benzamide moiety is particularly interesting as it is a well-known pharmacophore found in numerous FDA-approved drugs. Its presence in this compound suggests potential therapeutic applications in areas such as inflammation, pain management, and neurodegenerative diseases.
Current research in medicinal chemistry has focused on developing novel derivatives of benzamide-based compounds due to their demonstrated efficacy in various disease models. The structural diversity offered by incorporating different substituents into the benzamide core allows for fine-tuning of biological activity. For instance, modifications at the 5-position can alter the metabolic stability and pharmacokinetic properties of the molecule.
In vitro studies have begun to explore the potential pharmacological effects of 5-bromo-2-chloro-N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide. Initial findings suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in cancer progression. The combination of bromo, chloro, and tetrazole substituents appears to synergize to produce potent interactions with target proteins. Additionally, the dimethylphenyl group may contribute to selective binding by modulating electronic distributions across the molecule.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex tetrazole-containing moiety. These methods are essential for achieving the desired structural complexity while maintaining functional group integrity.
As interest in structure-based drug design continues to grow, compounds like 5-bromo-2-chloro-N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide provide valuable starting points for developing new therapeutic agents. The integration of computational tools with experimental data has accelerated the discovery process significantly. Researchers are now able to rapidly screen large libraries of compounds for potential biological activity before committing resources to more extensive testing.
The future prospects for this compound are promising given its unique structural features and preliminary biological activity. Further investigation into its mechanism of action will be crucial for understanding its therapeutic potential fully. Collaborative efforts between synthetic chemists and biologists will be essential for translating these findings into tangible medical applications.
In conclusion,5-bromo-2-chloro-N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide (CAS No. 897622-35-4) represents an exciting avenue in pharmaceutical research due to its complex architecture and promising biological properties. Continued exploration of this compound will likely yield novel insights into disease mechanisms and lead to innovative treatments for various conditions.
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